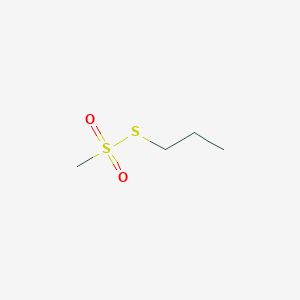

4-(Methylnitrosoamino)-4-(3-pyridyl)-1-butanol

Descripción general

Descripción

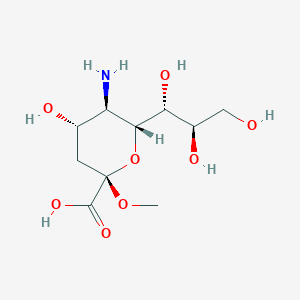

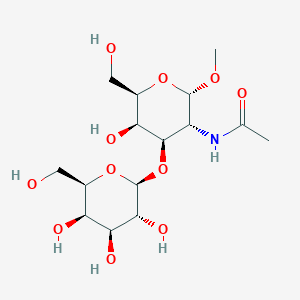

4-(Methylnitrosoamino)-4-(3-pyridyl)-1-butanol, also known as NNK, is a potent carcinogen found in tobacco smoke. It is formed during the curing and aging of tobacco leaves and is one of the most potent carcinogens in tobacco smoke. NNK is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) due to its ability to cause cancer in humans.

Aplicaciones Científicas De Investigación

Tobacco Exposure Biomarker

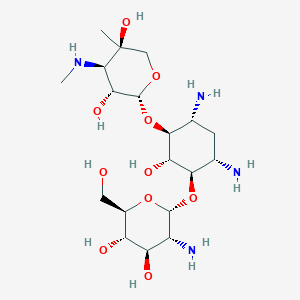

Iso-NNAL is a predominant metabolite of NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), a tobacco-specific nitrosamine . It is the main tobacco-specific nitrosamine (TSNA) measurable in urine . This makes it a valuable biomarker for assessing exposure to tobacco and tobacco smoke .

Assessing the Effectiveness of Smoking Cessation Programs

The presence of Iso-NNAL in biological samples can be used to verify tobacco use and abstinence, which is crucial in evaluating the effectiveness of smoking cessation programs . Biochemical verification of tobacco use and abstinence increases scientific rigor and is recommended in clinical trials of smoking cessation .

Evaluating Exposure to Secondhand Smoke

As Iso-NNAL is excreted in the urine of individuals exposed to tobacco smoke, it can be used to assess exposure to secondhand smoke .

Risk Assessment for Tobacco-Related Diseases

Iso-NNAL, as a metabolite of a tobacco-specific nitrosamine, plays an important role in carcinogenesis in tobacco product users and nonusers who are exposed to tobacco . Therefore, it can be used in risk assessment for tobacco-related diseases.

Evaluating the Impact of Tobacco Control Policies

The levels of Iso-NNAL in population samples can be used to evaluate the impact of tobacco control policies and interventions .

Research on Metabolic Pathways of Carcinogens

Iso-NNAL is a metabolite of the tobacco-specific nitrosamine NNK. Studies on the metabolic pathways of Iso-NNAL can provide insights into the metabolic pathways of carcinogens .

Mecanismo De Acción

Target of Action

Iso-NNAL, also known as 4-(Methylnitrosoamino)-4-(3-pyridyl)-1-butanol, is a major metabolite of the tobacco-specific carcinogen NNK . The primary target of Iso-NNAL is the Liver Kinase B1 (LKB1) . LKB1 is a serine/threonine kinase that plays a crucial role in cellular energy metabolism, cell polarity, and DNA damage response .

Mode of Action

Iso-NNAL interacts with its target, LKB1, in an isomer-dependent manner . The ®-isomer of Iso-NNAL promotes cell proliferation, enhances migration, and induces drug resistance, while the (S)-isomer has much weaker effects . This interaction results in the phosphorylation and deactivation of LKB1, contributing to enhanced proliferation, migration, and drug resistance .

Biochemical Pathways

Iso-NNAL affects the biochemical pathways involving LKB1 . The deactivation of LKB1 by Iso-NNAL leads to alterations in downstream signaling pathways, including the AMP-activated protein kinase (AMPK) pathway . This can result in changes in cellular energy metabolism and cell polarity .

Pharmacokinetics

The pharmacokinetics of Iso-NNAL involves its formation from NNK and its further metabolism . In all systems, (S)-NNAL was the predominant enantiomer formed, ranging from 90 to 98% in the rodent tissues and averaging 64, 90 and >95% in human liver microsomes, liver cytosol and red blood cells, respectively . Both ®- and (S)-NNAL were metabolized at similar rates by α-hydroxylation, considered to be the major metabolic activation pathway of NNAL .

Result of Action

The action of Iso-NNAL results in molecular and cellular effects that promote lung cancer progression . The phosphorylation and deactivation of LKB1 by Iso-NNAL enhance cell proliferation and migration and induce drug resistance . These effects contribute to the progression of lung cancer .

Action Environment

The action of Iso-NNAL can be influenced by environmental factors. For instance, the presence of Iso-NNAL in smokeless tobacco products has raised health concerns due to its carcinogenic properties . Furthermore, the levels of Iso-NNAL in these products can vary, potentially affecting its action, efficacy, and stability .

Propiedades

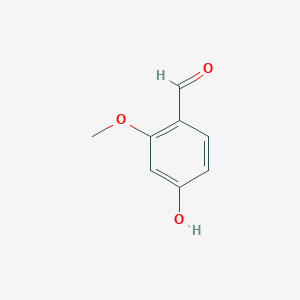

IUPAC Name |

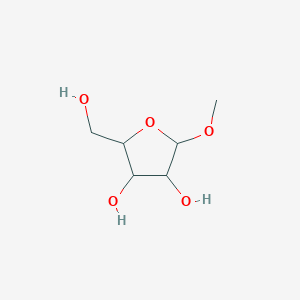

N-(4-hydroxy-1-pyridin-3-ylbutyl)-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-13(12-15)10(5-3-7-14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDMFFRDEFHWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CCCO)C1=CN=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920505 | |

| Record name | delta-(Methylnitrosoamino)-3-pyridinebutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylnitrosoamino)-4-(3-pyridyl)-1-butanol | |

CAS RN |

59578-66-4 | |

| Record name | 4-(Methylnitrosoamino)-4-(3-pyridyl)-1-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059578664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta-(Methylnitrosoamino)-3-pyridinebutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(METHYLNITROSOAMINO)-4-(3-PYRIDYL)-1-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M56WXK8NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-](/img/structure/B14293.png)

![N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B14305.png)